N-[2-(furan-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide
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Overview
Description
N-[2-(furan-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide is a complex organic compound that features a furan ring, a pyrimidine ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide typically involves multiple steps. One common method starts with the preparation of the furan-2-yl ethylamine, which is then reacted with 4-chloropyrimidine to form the pyrimidin-2-ylamino intermediate. This intermediate is subsequently coupled with benzoyl chloride to yield the final product. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group in the benzamide can be reduced to an amine.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of benzamide.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity. This can lead to the modulation of various biochemical pathways, resulting in therapeutic effects such as anti-inflammatory or anti-cancer activity .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(furan-2-yl)ethyl]-4-(pyridin-2-ylamino)benzamide
- N-[2-(furan-2-yl)ethyl]-4-(pyrimidin-4-ylamino)benzamide
- N-[2-(furan-2-yl)ethyl]-4-(pyrimidin-5-ylamino)benzamide
Uniqueness
N-[2-(furan-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C17H16N4O2 |
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Molecular Weight |
308.33 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide |
InChI |
InChI=1S/C17H16N4O2/c22-16(18-11-8-15-3-1-12-23-15)13-4-6-14(7-5-13)21-17-19-9-2-10-20-17/h1-7,9-10,12H,8,11H2,(H,18,22)(H,19,20,21) |
InChI Key |
QYFWIOOPWKKIFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NC2=CC=C(C=C2)C(=O)NCCC3=CC=CO3 |
Origin of Product |
United States |
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